molecular formula C12H12N2 B8605950 1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine

1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine

Cat. No.: B8605950
M. Wt: 184.24 g/mol
InChI Key: KEBHBZCUFVQLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine

InChI

InChI=1S/C12H12N2/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h1-4,7,13H,5-6,8H2

InChI Key

KEBHBZCUFVQLRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC3=CC=CC=C3N=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Benzyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine (4.4 g, 16.04 mmol) was dissolved in methanol (88 ml), followed by adding thereto acetic acid (1.84 ml, 32.08 mmol) and palladium-carbon (440 mg), and catalytic reduction was carried out overnight at 50° C. The catalyst was filtered off and the filtrate was neutralized with potassium carbonate and filtered. The organic layer thus obtained was concentrated under reduced pressure and the residue was purified by a silica gel column chromatography (methylene chloride/methanol=30/1 to 10/1) to obtain the desired compound (1.1 g, 37.2%) as a brown solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
440 mg
Type
catalyst
Reaction Step Two
Yield
37.2%

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